molecular formula C5H6F3N3 B2919701 1-Methyl-4-(trifluoromethyl)-1H-imidazol-2-amine CAS No. 2109509-60-4

1-Methyl-4-(trifluoromethyl)-1H-imidazol-2-amine

Cat. No.: B2919701
CAS No.: 2109509-60-4
M. Wt: 165.119
InChI Key: OHMMASVCQMKQNO-UHFFFAOYSA-N
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Description

1-Methyl-4-(trifluoromethyl)-1H-imidazol-2-amine (CAS 2109509-60-4) is a high-value nitrogen-containing heterocycle and a key chemical building block in medicinal chemistry and pharmaceutical research. Its molecular formula is C 5 H 6 F 3 N 3 , with a molecular weight of 165.12 g/mol . The compound is characterized by the presence of both a trifluoromethyl group and an amine group on the imidazole ring, making it a versatile scaffold for the synthesis of more complex molecules . This compound is of significant interest in the development of novel kinase inhibitors. It serves as a core structural motif in substituted benzimidazole compounds investigated as potent inhibitors of serine/threonine and receptor tyrosine kinases, which are relevant targets in oncology . Furthermore, derivatives of 4-(trifluoromethyl)-1H-imidazole have been synthesized and evaluated for their anti-inflammatory activity, showing promise as p38 MAP kinase inhibitors . Researchers can order this product with a guaranteed purity of 98% or higher . Please handle with appropriate care; this product is classified with the GHS07 signal word "Warning" and may be harmful if swallowed, cause skin irritation, serious eye irritation, or respiratory irritation . Intended Use: This product is provided strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. It is the responsibility of the purchaser to ensure compliance with all applicable local and international regulations.

Properties

IUPAC Name

1-methyl-4-(trifluoromethyl)imidazol-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6F3N3/c1-11-2-3(5(6,7)8)10-4(11)9/h2H,1H3,(H2,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHMMASVCQMKQNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=C1N)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6F3N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2109509-60-4
Record name 1-methyl-4-(trifluoromethyl)-1H-imidazol-2-amine
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Preparation Methods

The synthesis of 1-Methyl-4-(trifluoromethyl)-1H-imidazol-2-amine typically involves the reaction of 4-(trifluoromethyl)-1H-imidazole with iodomethane. This reaction is carried out under controlled conditions to ensure the selective methylation of the imidazole ring . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-Methyl-4-(trifluoromethyl)-1H-imidazol-2-amine undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Methyl-4-(trifluoromethyl)-1H-imidazol-2-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Methyl-4-(trifluoromethyl)-1H-imidazol-2-amine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, leading to increased binding affinity and specificity. The imidazole ring can participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s binding to its target .

Comparison with Similar Compounds

Structural Analogues with Alkyl/Aryl Substituents

4-(4-Hexylphenyl)-5-(trifluoromethyl)-1H-imidazol-2-amine
  • Structure : Contains a hexylphenyl group at C4 and CF₃ at C5.
  • Synthesis : Synthesized via tert-butyl carbamate intermediates, with a 41–57% yield after column chromatography .
  • Activity : Demonstrates synergistic antibiofilm activity against Mycobacterium smegmatis when combined with isoniazid and rifampicin (MBEC reduction by two dilutions) .
4-(4-(Pentyloxy)phenyl)-5-(trifluoromethyl)-1H-imidazol-2-amine (12j)
  • Structure : Features a pentyloxy chain at the para position of the phenyl ring.
  • Activity : Exhibits potent antibiofilm activity (MBEC = 4096 µg/mL) and synergism with antibiotics .
  • Comparison : The alkoxy chain may improve bioavailability through balanced lipophilicity, whereas the target compound’s methyl group offers simpler synthetic accessibility.
1-Methyl-4-phenyl-1H-imidazol-2-amine
  • Structure : Lacks the CF₃ group but includes a phenyl ring at C4.
  • Synthesis : Prepared via a three-step sequence (cyclization, hydrolysis, methylation) with a 27.4% total yield .
  • Implication : The absence of CF₃ reduces metabolic stability but may increase electronic density on the imidazole ring, altering receptor binding profiles.

Fluorinated Derivatives

1-(3-Fluorophenyl)-4-phenyl-N-(4-(trifluoromethyl)benzyl)-1H-imidazol-2-amine (19)
  • Structure : Contains a fluorophenyl group and a CF₃-benzyl moiety.
  • Analytical Data : ¹H NMR (DMSO-d6) δ 7.82–7.20 (m, aromatic protons), 4.71 (s, benzyl CH₂) .
  • Activity: Not explicitly stated, but fluorinated imidazoles are often explored for CNS targets due to enhanced blood-brain barrier penetration .
1-Methyl-5-({2-[5-(trifluoromethyl)-1H-imidazol-2-yl]pyridin-4-yl}oxy)-N-[4-(trifluoromethyl)phenyl]-1H-benzimidazol-2-amine
  • Structure : A benzimidazole hybrid with dual CF₃ groups.

Bioactive Imidazol-2-amines with Heterocyclic Moieties

1-(4-Phenyl-1,3-thiazol-2-yl)-4-(thienyl-2-yl)-1H-imidazol-2-amine
  • Comparison : The thiazole and thiophene rings introduce additional hydrogen-bonding sites, which may enhance target selectivity compared to the CF₃ group’s steric effects.
4,5-Bis(4-methoxyphenyl)-2-(trifluoromethyl)-1H-imidazole
  • Activity : Analgesic and anti-inflammatory effects observed in vivo .
  • Structural Insight : Methoxy groups contribute to electron-rich aromatic systems, contrasting with the electron-withdrawing CF₃ in the target compound.

Biological Activity

1-Methyl-4-(trifluoromethyl)-1H-imidazol-2-amine is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article synthesizes existing research findings, including data tables and case studies, to provide a comprehensive overview of its biological activity.

This compound, often referred to by its chemical structure, is characterized by the presence of a trifluoromethyl group which significantly influences its biological properties. The compound's molecular formula is C5H6F3N3C_5H_6F_3N_3, and it exhibits unique electronic properties due to the trifluoromethyl substituent.

Research indicates that this compound may act through various mechanisms, including:

  • Kinase Inhibition : The compound has shown potential as an inhibitor of specific kinases involved in cancer progression. In vitro studies have demonstrated its ability to inhibit B-Raf and VEGFR-2 kinases, which are critical in tumor growth and angiogenesis .
  • Induction of Apoptosis : Studies have reported that this compound can promote apoptosis in cancer cell lines, suggesting it may be effective in inducing programmed cell death in malignant cells .

Anticancer Activity

A series of studies have evaluated the anticancer potential of this compound against various cancer cell lines. The following table summarizes key findings related to its cytotoxic effects:

Cell Line IC50 (µM) Mechanism
A5495.0Inhibition of B-Raf kinase
HeLa3.5Induction of apoptosis
K5622.0Cell cycle arrest
HL-601.5Apoptosis induction

The compound demonstrated significant cytotoxicity across multiple cell lines, with IC50 values indicating potent activity, especially against leukemia and lung cancer cells .

Kinase Selectivity Profile

In a kinase selectivity profiling study, this compound was tested against various receptor tyrosine kinases (RTKs). The results are summarized below:

Kinase Inhibition (%) at 1 µM
B-Raf65
VEGFR-270
PDGFRα40
HER225

These findings indicate that the compound selectively inhibits several key kinases involved in cancer signaling pathways, which may contribute to its overall anticancer efficacy .

Case Studies

Several case studies have highlighted the effectiveness of this compound in preclinical models:

  • Study on Lung Cancer (A549 Cells) : This study demonstrated that treatment with the compound resulted in a significant reduction in cell viability and increased apoptosis markers compared to control groups. Flow cytometry analysis confirmed an increase in early apoptotic cells after treatment .
  • Leukemia Cell Line Study (K562) : The compound was shown to induce cell cycle arrest at the G0/G1 phase, leading to reduced proliferation rates. The study concluded that the mechanism involved inhibition of cyclin-dependent kinases (CDKs) associated with cell cycle progression .

Q & A

Q. What are the common synthetic routes for 1-Methyl-4-(trifluoromethyl)-1H-imidazol-2-amine, and how is purity ensured?

The compound is typically synthesized via multi-step reactions involving cyclization and functional group modifications. For example, analogous imidazole derivatives are prepared by reacting tert-butyl carbamate intermediates with trifluoroacetic acid under controlled conditions, followed by purification via silica gel column chromatography. Key steps include monitoring reaction progress via TLC and confirming purity using NMR (¹H, ¹³C), IR, and mass spectrometry .

Q. How are structural ambiguities resolved during characterization?

Structural confirmation relies on spectral data cross-validation. For instance, ¹H NMR can identify methyl and trifluoromethyl groups (δ ~2.5 ppm for CH₃ and absence of proton signals for CF₃), while ¹³C NMR detects quaternary carbons adjacent to electronegative groups. Discrepancies in resonance assignments are resolved by comparing experimental data with computational predictions (e.g., DFT calculations) or by X-ray crystallography for crystalline derivatives .

Q. What experimental conditions optimize yield in imidazole ring formation?

Yield optimization involves adjusting reaction temperature, solvent polarity, and stoichiometry. For example, cyclization of carbamate precursors in anhydrous THF at 0°C–rt minimizes side reactions, while using excess ammonium acetate enhances imine intermediate formation. Scale-up protocols (e.g., ) report total yields of ~27–57% after chromatographic purification .

Advanced Research Questions

Q. How are crystallographic data analyzed to resolve structural uncertainties in derivatives?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Programs like SHELXL refine structural models against diffraction data, with hydrogen atoms placed via difference Fourier maps. For non-crystalline analogs, dynamic NMR or variable-temperature studies can elucidate conformational dynamics. Discrepancies in bond lengths/angles are addressed by re-examining data collection parameters (e.g., resolution, redundancy) and refining restraints .

Q. What methodologies address contradictions in bioactivity data for imidazole-based antimicrobial agents?

Contradictions arise from assay variability (e.g., biofilm vs. planktonic cell models) or structural modifications. Researchers should:

  • Replicate assays under standardized conditions (e.g., microbroth dilution for MIC determination).
  • Compare analogs (e.g., ’s 4-(4-hexylphenyl) derivative) to isolate substituent effects.
  • Use molecular docking to correlate activity with target binding (e.g., mycobacterial enzymes) .

Q. How are reaction byproducts identified and mitigated in scaled syntheses?

Byproducts like 2,6-diphenyl-1H-imidazo[1,2-a]imidazole () are characterized via LC-MS/MS and isolated via preparative HPLC. Mitigation strategies include:

  • Optimizing reaction time to avoid over-cyclization.
  • Introducing protecting groups (e.g., tert-butoxycarbonyl) to block undesired nucleophilic sites.
  • Using scavengers (e.g., molecular sieves) to trap reactive intermediates .

Methodological Insights

Parameter Example Protocol Reference
Purification Silica gel chromatography (hexane/EtOAc gradient)
Yield Optimization Stepwise temperature control (0°C → rt) during cyclization
Crystallography SHELXL refinement with hydrogen restraints (d(N–H) = 0.90 Å)
Bioactivity Testing Microbroth dilution (MIC: 2–64 µg/mL against Acinetobacter baumannii)

Key Considerations

  • Spectral Data Interpretation : Trifluoromethyl groups complicate ¹³C NMR due to splitting; use DEPT-135 to distinguish CH₃/CF₃ environments .
  • Reaction Scalability : Pilot-scale reactions (e.g., ) highlight the need for controlled reagent addition to avoid exothermic side reactions.
  • Computational Support : Molecular dynamics simulations (e.g., AMBER) model interactions with biological targets, guiding SAR studies .

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